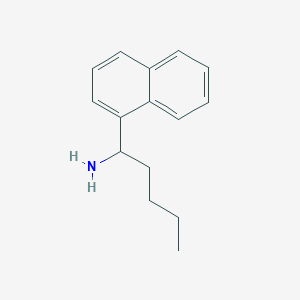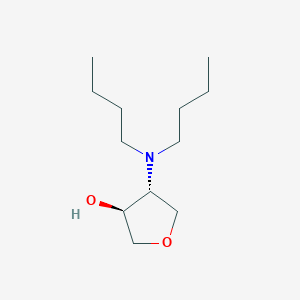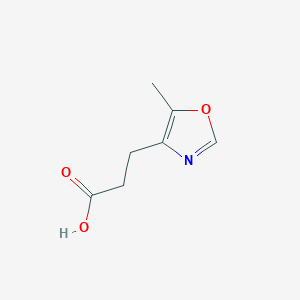
C.I. Acid brown 121
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid brown 121 is an acidic brown dye known for its ability to be adsorbed and removed by bentone clay . It is primarily used in various industrial applications due to its unique properties and chemical structure. The compound has a molecular weight of 798.58 and a chemical formula of C28H16N8Na2O14S2 .
Chemical Reactions Analysis
C.I. Acid brown 121 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color and properties.
Substitution: The compound can undergo substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C.I. Acid brown 121 has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.
Biology: Employed in biological staining techniques to visualize cellular components.
Industry: Utilized in textile dyeing, leather processing, and other industrial applications.
Mechanism of Action
The mechanism of action of C.I. Acid brown 121 involves its ability to bind to specific substrates, such as bentone clay, through adsorption . This interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with various materials. The molecular targets and pathways involved in its action are primarily related to its adsorption properties and chemical reactivity.
Comparison with Similar Compounds
C.I. Acid brown 121 can be compared with other similar compounds, such as:
C.I. Acid brown 98: Another acidic brown dye used in leather dyeing.
C.I. Basic Violet 1: A chloride salt used in various dyeing applications.
C.I. Solvent Violet 8: A free base used in solvent dyeing.
C.I. Acid brown 121 is unique due to its specific adsorption properties and its ability to form stable complexes with bentone clay, making it particularly useful in certain industrial and research applications .
Properties
CAS No. |
6487-04-3 |
|---|---|
Molecular Formula |
C28H16N8Na2O14S2 |
Molecular Weight |
798.6 g/mol |
IUPAC Name |
disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-21-7-5-16(36(43)44)11-19(21)31-33-25-22(38)8-6-18(27(25)39)30-32-20-12-17(51(45,46)47)9-13-10-23(52(48,49)50)26(28(40)24(13)20)34-29-14-1-3-15(4-2-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
OJFUEILETDLNQK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C(=C(C=C4)O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)O)O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)

![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
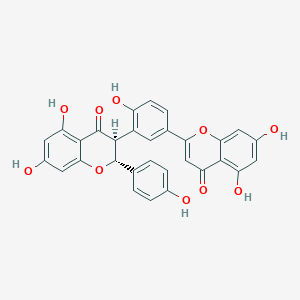

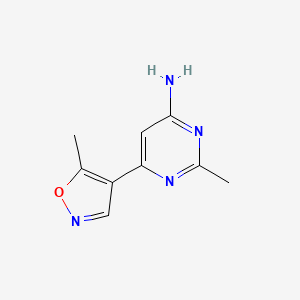
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)


